6-Amino-3-bromo-5-nitro-pyridin-2-ol
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Overview
Description
6-Amino-3-bromo-5-nitro-pyridin-2-ol is a heterocyclic compound that contains a pyridine ring with three functional groups attached: an amino group, a bromo group, and a nitro group
Mechanism of Action
Target of Action
The primary targets of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Similar compounds have been known to target a variety of receptors and enzymes .
Mode of Action
The exact mode of action of This compound This interaction could potentially alter the activity of the target, leading to a change in the biological response .
Biochemical Pathways
This compound: may affect various biochemical pathways. One potential pathway is the synthesis of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors, which are broad-spectrum antibacterial agents
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-hydroxy-5-nitropyridine followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and pH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-5-nitro-pyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions can produce amino derivatives .
Scientific Research Applications
6-Amino-3-bromo-5-nitro-pyridin-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the hydroxyl group.
2-Amino-6-bromopyridine: Similar structure but lacks the nitro group.
2-Bromo-6-methylpyridine: Similar structure but has a methyl group instead of an amino group
Uniqueness
6-Amino-3-bromo-5-nitro-pyridin-2-ol is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds .
Properties
IUPAC Name |
6-amino-3-bromo-5-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFLYUZOCFZUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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